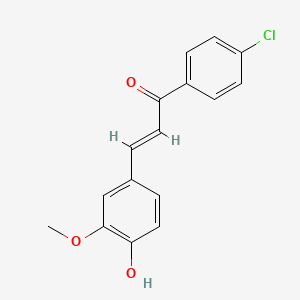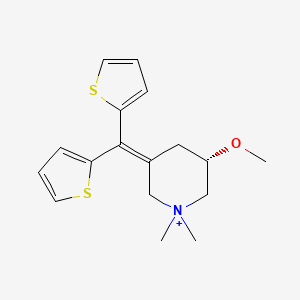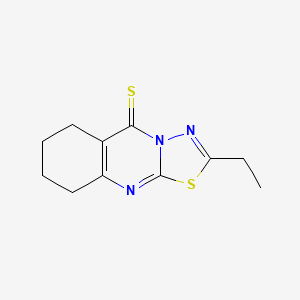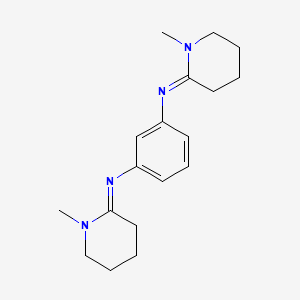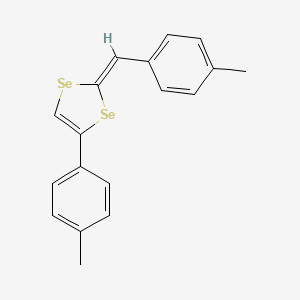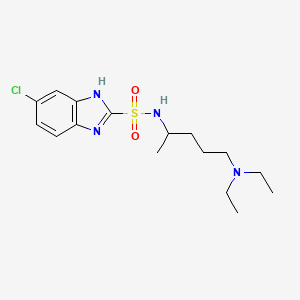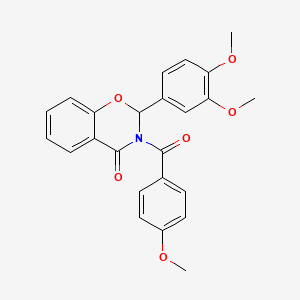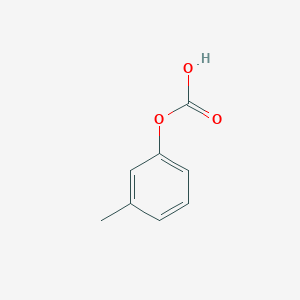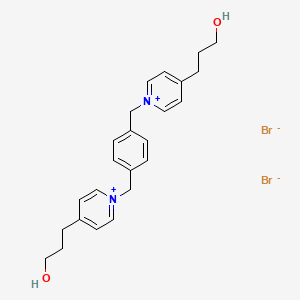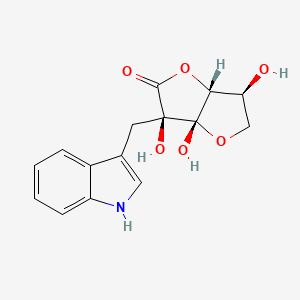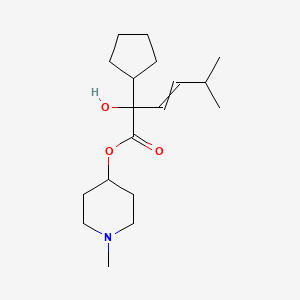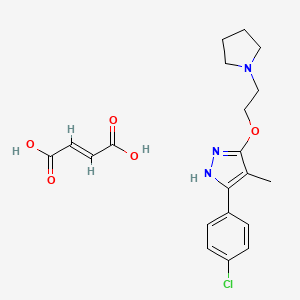
2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate is a chemical compound with the molecular formula C₁₃H₁₄N₂O·2H₂O It is a derivative of acridine, a heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate typically involves the reduction of acridone derivatives. One common method includes the following steps:
Starting Material: Acridone is used as the starting material.
Reduction: Acridone is reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The reduced product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 9th position.
Hydration: The final step involves the hydration of the compound to form the dihydrate.
Industrial Production Methods
In industrial settings, the production of 5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate may involve large-scale reduction and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The amino group at the 9th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully saturated acridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate involves its interaction with biological targets such as enzymes and receptors. The amino group at the 9th position plays a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. The compound may also interact with DNA, leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Aminoacridine: Another acridine derivative with similar biological activities.
Tacrine: A related compound used in the treatment of Alzheimer’s disease.
Acridine Orange: A dye with similar structural features.
Uniqueness
5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate is unique due to its specific substitution pattern and the presence of the dihydrate form. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
136051-80-4 |
|---|---|
Formule moléculaire |
C13H14N2O |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
9-amino-5,6,7,8-tetrahydroacridin-2-ol |
InChI |
InChI=1S/C13H14N2O/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(16)7-10(12)13/h5-7,16H,1-4H2,(H2,14,15) |
Clé InChI |
MFYFDYREFFENNR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC3=C(C=C(C=C3)O)C(=C2C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


